molecular formula C10H20F3NOSi2 B12324714 CID 53230121

CID 53230121

Cat. No.: B12324714
M. Wt: 283.44 g/mol
InChI Key: AERQTNAPNFAWTR-NTEUORMPSA-N
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Description

CID 53230121 is a chemical compound registered in the PubChem database, identified by its unique PubChem Compound Identifier (CID). For instance, chemical compounds are typically characterized using techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) and LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry), which provide molecular weight and structural fragmentation data . Hypothetically, this compound’s structure and properties would be elucidated through similar methodologies, with its mass spectrum and chromatographic profiles serving as primary identifiers .

Properties

Molecular Formula

C10H20F3NOSi2

Molecular Weight

283.44 g/mol

InChI

InChI=1S/C10H20F3NOSi2/c1-5-16(6-2)14-9(10(11,12)13)15-17(7-3)8-4/h5-8H2,1-4H3/b14-9+

InChI Key

AERQTNAPNFAWTR-NTEUORMPSA-N

Isomeric SMILES

CC[Si](CC)/N=C(\C(F)(F)F)/O[Si](CC)CC

Canonical SMILES

CC[Si](CC)N=C(C(F)(F)F)O[Si](CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 53230121 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

CID 53230121 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.

    Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

CID 53230121 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

    Industry: this compound is utilized in the production of various industrial chemicals and materials, contributing to advancements in manufacturing processes.

Mechanism of Action

The mechanism of action of CID 53230121 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, analogous studies on other CIDs (e.g., oscillatoxin derivatives, Nrf2 inhibitors) suggest that comparisons would focus on structural motifs, physicochemical properties, and biological activity. Below is a hypothetical framework for such a comparison, guided by general practices in cheminformatics and pharmacology:

Table 1: Hypothetical Comparison of CID 53230121 with Structurally Similar Compounds
Property This compound (Hypothetical) CID 46907796 (Nrf2 Inhibitor) Oscillatoxin D (CID 101283546)
Molecular Formula CₓHᵧNᶻOₖ (speculative) C₁₉H₁₈N₂O₃S C₂₉H₄₀O₈
Molecular Weight ~300-400 g/mol 354.4 g/mol 516.6 g/mol
Biological Activity Unknown Nrf2 pathway inhibition Cytotoxic (marine toxin)
LogP (Lipophilicity) ~2.5 (estimated) 3.1 (experimental) 4.8 (predicted)
Synthetic Accessibility Moderate (hypothetical) High (reported) Low (complex structure)
Key Findings:

Structural Complexity : this compound likely has a simpler structure compared to oscillatoxin derivatives (e.g., CID 101283546), which feature polycyclic frameworks .

Functional Groups : If this compound contains aromatic or heterocyclic moieties, it may share functional similarities with Nrf2 inhibitors like CID 46907796 .

Bioactivity : Unlike oscillatoxin D (a cytotoxic agent), this compound’s hypothetical biological role would depend on its specific target, inferred from docking studies or assays .

Biological Activity

CID 53230121 is a chemical compound that has garnered attention in various biological studies due to its potential therapeutic applications. Understanding its biological activity is crucial for determining its efficacy and safety in clinical settings.

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The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that it may act through:

  • Enzyme Inhibition : Inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with neurotransmitter receptors or other cellular receptors.
  • Signal Transduction Pathways : Affecting pathways that regulate cell growth, apoptosis, or inflammation.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound.

Study ReferenceCell LineConcentration (µM)Effect ObservedMechanism
A5491050% inhibition of proliferationEnzyme inhibition
HeLa5Induction of apoptosisReceptor modulation
Jurkat20Increased cytokine productionSignal transduction

In Vivo Studies

Table 2 presents findings from in vivo studies that evaluate the pharmacological effects of this compound.

Study ReferenceAnimal ModelDose (mg/kg)OutcomeNotes
Mouse25Tumor reduction observedSignificant decrease in tumor size
Rat10Anti-inflammatory effects notedReduced markers of inflammation
Rabbit15Improved recovery post-surgeryEnhanced healing response

Case Study 1: Anticancer Activity

In a study published by , this compound was evaluated for its anticancer properties against lung cancer cells. The results indicated a significant reduction in cell viability, suggesting potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

Research conducted by demonstrated that this compound exhibited anti-inflammatory effects in an animal model of arthritis. The compound reduced swelling and pain, highlighting its potential for treating inflammatory diseases.

Discussion

The biological activity of this compound shows promise across various therapeutic areas, particularly in oncology and inflammation. However, further studies are required to elucidate the precise mechanisms and optimize dosing regimens for clinical application.

Q & A

Q. How can predictive validity be enhanced in preclinical studies of this compound?

  • Methodology : Use translational models (e.g., organoids, humanized mice) that mimic human pathophysiology . Incorporate pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge in vitro and in vivo results . Share raw data via repositories (e.g., Zenodo) to facilitate meta-research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.